![molecular formula C44H65N5O10 B1148086 (3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)
(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
PF 945863 的合成涉及多个步骤,包括其大环内酯环的形成以及各种官能团的连接工业生产方法通常涉及优化这些步骤以提高产量和纯度,同时最大限度地减少有害试剂的使用 .
化学反应分析
PF 945863 会经历几种类型的化学反应,包括:
氧化: 这种反应可以改变连接到大环内酯环的官能团,可能改变化合物的生物活性。
还原: 还原反应可用于改变某些官能团的氧化态,影响化合物的稳定性和反应性。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用试剂和条件,但通常包括具有不同官能团连接的大环内酯核心结构的修饰版本 .
科学研究应用
Therapeutic Applications
The compound's unique structural features suggest several therapeutic applications:
1. Anticancer Activity :
- Compounds with similar structures have been investigated for their efficacy against various cancers. For example, derivatives of naphthyridine have shown potential as inhibitors of certain cancer cell lines .
- The presence of an azetidine moiety may enhance the compound's ability to interact with biological targets involved in cancer progression.
2. Neuroprotection :
- Research indicates that naphthyridine derivatives may act as monoamine oxidase (MAO) inhibitors. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of neurotransmitters .
- The compound's ability to cross the blood-brain barrier could be significant for neuroprotective therapies.
3. Cardiovascular Health :
- Similar compounds have been noted for their roles in managing cardiovascular disorders. They may function as antagonists to mineralocorticoid receptors, thus providing a mechanism for treating conditions like heart failure and hypertension .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on MAO Inhibition : A study demonstrated that certain naphthyridine derivatives exhibited potent MAO B inhibition with IC50 values in the low micromolar range, indicating their potential as therapeutic agents for neurodegenerative conditions .
- Anticancer Efficacy : Another investigation into fused naphthyridine derivatives revealed promising results against specific cancer cell lines, suggesting that modifications similar to those found in the compound could enhance anticancer properties .
作用机制
PF 945863 通过与细菌核糖体结合发挥作用,从而抑制蛋白质合成。这种作用会破坏细菌的生长和复制,使其成为有效的抗生素。 PF 945863 的分子靶标包括细菌核糖体的 50S 亚基,其作用机制所涉及的途径与蛋白质合成和细菌细胞壁完整性相关 .
相似化合物的比较
PF 945863 在大环内酯类抗生素中是独一无二的,因为它具有特殊的结构和官能团,这些官能团有助于其对抗多重耐药细菌的有效性。类似的化合物包括:
阿奇霉素: 另一种具有类似作用机制但结构特征不同的抗生素。
克拉霉素: 以其对抗多种细菌感染的有效性而闻名。
这些化合物在作用机制上有一些相似之处,但在化学结构和具体应用方面存在差异,突出了 PF 945863 在抗生素研究领域中的独特性 .
生物活性
The compound (3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone has garnered attention for its potential biological activities. This detailed article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's complex structure includes multiple functional groups that may contribute to its biological activity. The presence of a naphthyridine moiety , azetidine ring , and sugar derivative are noteworthy features that could influence its interaction with biological targets.
Key Structural Features:
- Naphthyridine : Known for various biological activities including antimicrobial effects.
- Azetidine : A cyclic amine that may affect the compound's pharmacokinetics.
- Sugar moiety : Potentially enhances solubility and bioavailability.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance:
- A study demonstrated that derivatives of related benzoxathiazine compounds showed moderate to high antiproliferative activity against various cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.02 to 0.08μmol/mL compared to doxorubicin (IC50 = 0.04 to 0.06μmol/mL) .
The mechanisms through which this compound exerts its effects may include:
- Radical Scavenging : Similar compounds have shown DPPH radical-scavenging activity, indicating potential antioxidant properties.
- Cell Cycle Modulation : Some derivatives have been noted to induce apoptosis in cancer cells by modulating cell cycle checkpoints.
Case Study 1: Antiproliferative Activity
A series of derivatives were tested for their ability to inhibit cell growth in vitro. Compounds with modifications on the naphthyridine ring exhibited enhanced activity against the A-549 cell line .
Compound | IC50 (μmol/mL) | Cell Line |
---|---|---|
Doxorubicin | 0.04 | A-549 |
Compound X | 0.02 | A-549 |
Compound Y | 0.06 | MCF7 |
Case Study 2: Radical Scavenging
In another study focusing on radical scavenging activity, several derivatives demonstrated capabilities comparable to ascorbic acid at concentrations of 100μg/mL, suggesting potential use as antioxidants .
Pharmacological Evaluation
The pharmacological evaluation of this compound is crucial for understanding its therapeutic potential. Key areas of focus include:
- Toxicity Studies : Assessing cytotoxicity in normal cell lines to evaluate safety profiles.
- Bioavailability : Investigating how structural modifications affect absorption and metabolism.
Future Directions
Further research is needed to explore:
- In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity and reduced toxicity.
属性
IUPAC Name |
(1S,2R,5R,7R,8R,9R,11R,13R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]azetidin-3-yl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H65N5O10/c1-13-33-44(9)37(49(42(54)59-44)29-21-48(22-29)28(7)30-16-18-46-39-31(30)15-14-17-45-39)25(4)34(50)23(2)20-43(8,55-12)38(26(5)35(51)27(6)40(53)57-33)58-41-36(52)32(47(10)11)19-24(3)56-41/h14-18,23-29,32-33,36-38,41,52H,13,19-22H2,1-12H3/t23-,24-,25+,26+,27-,28-,32+,33-,36-,37?,38-,41+,43-,44-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATPJRUUPNLGGR-ACVHMLGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)C(C)C5=C6C=CC=NC6=NC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2(C([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)[C@H](C)C5=C6C=CC=NC6=NC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H65N5O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。